molecular formula C6H11O7Sc B7800075 Scandium(3+);triacetate;hydrate

Scandium(3+);triacetate;hydrate

Cat. No. B7800075
M. Wt: 240.10 g/mol
InChI Key: WAUFOVXMMKWBAE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Scandium(3+);triacetate;hydrate, also known as Scandium (III) Acetate Hydrate, is used as an organic chemical synthesis intermediate . It is a compound with the formula (CH3CO2)3Sc · xH2O .


Synthesis Analysis

Scandium(3+);triacetate;hydrate can be synthesized through an exchange reaction where scandium triacetate, Sc (OOCCH 3) 3, is treated with excess of higher carboxylic acids, yielding the corresponding higher carboxylates of scandium .


Molecular Structure Analysis

The structures of the hydrated scandium (III) ion and of the hydrated dimeric hydrolysis complex, [Sc2 (µ-OH)2]4+, in acidic aqueous solutions have been characterized by X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods .


Chemical Reactions Analysis

Scandium(3+);triacetate;hydrate has been found to efficiently catalyze the self-sufficient transimination reaction between various types of C N bonds in organic solvents .


Physical And Chemical Properties Analysis

Scandium(3+);triacetate;hydrate has a molecular weight of 222.0880 . The Sc–O distances in the two crystallographically unique, but nearly identical, [Sc (H2O)6]3+ entities are 2.085 (6) and 2.086 (5) Å .

Safety And Hazards

Scandium(3+);triacetate;hydrate is not for medicinal, household or other use . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

While there is limited information on future directions specifically for Scandium(3+);triacetate;hydrate, research on scandium compounds continues to be a field of interest . For instance, the Sc–COFs were treated with acid and base to release the scandium ions and generate framework materials featuring open coordination sites .

properties

IUPAC Name

scandium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFOVXMMKWBAE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Sc
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703066
Record name Scandium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandium(3+);triacetate;hydrate

CAS RN

207671-51-0
Record name Scandium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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